1-(4-Methoxyphenylmethyl)tetrazole
Overview
Description
1-(4-Methoxyphenylmethyl)tetrazole is a compound that contains a tetrazole ring, which is a five-membered ring with four nitrogen atoms and one carbon atom . The tetrazole ring is attached to a methoxyphenylmethyl group . Tetrazoles are known to exhibit both electron-donating and electron-withdrawing properties due to their nitrogen-rich structure .
Synthesis Analysis
Tetrazoles can be synthesized from amines, triethyl orthoformate, and sodium azide through a catalyzed reaction . Another method involves the treatment of organic nitriles with sodium azide in the presence of iodine or silica-supported sodium hydrogen sulfate as a heterogeneous catalyst . This method allows for the synthesis of 5-substituted 1H-tetrazoles .Chemical Reactions Analysis
Tetrazoles can react with acidic materials and strong oxidizers to liberate corrosive and toxic gases and heat . They can also undergo reactions with active metals to produce new compounds which can be explosive .Scientific Research Applications
Pharmaceutical Applications: Bioisosteres in Drug Design
Tetrazoles, including 1-(4-Methoxyphenylmethyl)tetrazole, are known for their role as nonclassical bioisosteres of carboxylic acids. Their similar pKa values and planar structure make them suitable for receptor-ligand interactions, enhancing drug efficacy by improving solubility and membrane permeability .
Antibacterial and Antifungal Agents
The tetrazole ring is integral in compounds exhibiting antibacterial and antifungal activities. Its incorporation into pharmaceuticals can lead to the development of new treatments for infections, owing to its ability to interact with bacterial enzymes and disrupt cell wall synthesis .
Analgesic and Anti-inflammatory Properties
Research has shown that tetrazole derivatives can act as effective analgesics and anti-inflammatory agents. This is attributed to their interaction with cyclooxygenase enzymes, offering potential for new pain management and anti-inflammatory medications .
Antitumor and Anticancer Research
The electron-rich tetrazole ring can be utilized in antitumor agents. Its structural properties allow for the design of compounds that can selectively target cancer cells, providing a pathway for the development of novel anticancer drugs .
Material Science: Electrostatic Stabilization
In material science, the electron-donating and withdrawing properties of tetrazoles are exploited for the stabilization of electrostatic repulsion in negatively charged ions. This is particularly useful in the development of advanced materials with specific electronic properties .
Agricultural Chemistry: Growth Hormones
Tetrazoles have found applications in agriculture as growth hormones. Their nitrogen-rich structure can mimic natural plant hormones, promoting growth and improving crop yields under various environmental conditions .
Photography: Chemical Development
The chemical properties of tetrazoles also extend to photography, where they are used in the development process. The reactivity of the tetrazole ring with light-sensitive materials helps in producing clearer and more stable photographic images .
Virtual Screening Platforms
Lastly, tetrazoles serve as a platform for virtual screening in drug discovery. Their versatile chemical structure allows for the creation of large, diverse libraries of compounds that can be rapidly screened for potential pharmaceutical activity .
Safety and Hazards
Tetrazoles can be hazardous as they can decompose and emit toxic nitrogen fumes when heated . They can also react with acidic materials and strong oxidizers to liberate corrosive and toxic gases and heat . Furthermore, they can undergo reactions with active metals to produce new compounds which can be explosive .
Future Directions
Tetrazoles and their derivatives have been attracting attention due to their diverse biological applications, especially in the field of medicinal chemistry . They are currently being actively studied and are in various stages of clinical trials . Future research may focus on developing new synthesis methods and exploring their potential applications in various fields .
Mechanism of Action
Target of Action
For instance, some tetrazole compounds have been found to inhibit the fungal enzyme cytochrome P450 . It’s also worth noting that tetrazole derivatives have been synthesized as highly effective inhibitors of K_ir 1.1 potassium channels .
Mode of Action
For example, some tetrazole compounds inhibit the fungal enzyme cytochrome P450 . This inhibition is believed to have a positive effect on their toxicity in comparison with the known fungicidal preparations of the azole class .
Biochemical Pathways
For instance, inhibition of the fungal enzyme cytochrome P450 by some tetrazole compounds can affect the biosynthesis of ergosterol, a key component of fungal cell membranes .
Pharmacokinetics
Tetrazoles are often used as metabolism-resistant isosteric replacements for carboxylic acids in medicinal chemistry . This suggests that tetrazole derivatives may have favorable pharmacokinetic properties, including good bioavailability.
Result of Action
Tetrazole derivatives are known to exhibit various biological activities, including antibacterial, antifungal, antitumor, analgesic, anti-inflammatory, and antihypertensive activities .
Action Environment
It’s known that the reactivity and stability of tetrazole compounds can be influenced by factors such as temperature, ph, and the presence of other chemical species .
properties
IUPAC Name |
1-[(4-methoxyphenyl)methyl]tetrazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4O/c1-14-9-4-2-8(3-5-9)6-13-7-10-11-12-13/h2-5,7H,6H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODJQFWLXWRQLSQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C=NN=N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
160698-31-7 | |
Record name | 1-[(4-methoxyphenyl)methyl]-1H-1,2,3,4-tetrazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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